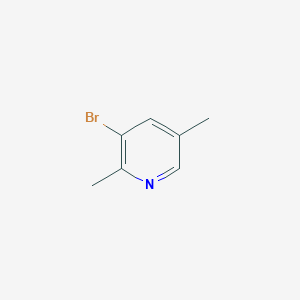

3-Bromo-2,5-dimethylpyridine

Vue d'ensemble

Description

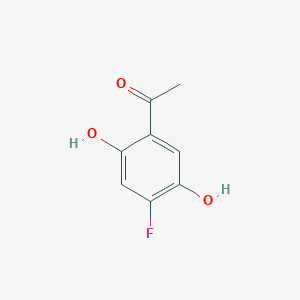

3-Bromo-2,5-dimethylpyridine is a brominated pyridine derivative that is of interest due to its potential applications in various fields of chemistry, including organic synthesis and pharmaceuticals. The compound is characterized by the presence of a bromine atom and two methyl groups attached to a pyridine ring, which is a six-membered ring containing one nitrogen atom.

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves carbon-carbon coupling reactions, as seen in the preparation of related compounds such as 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . These reactions are typically catalyzed by palladium and can result in the formation of novel pyridine derivatives with interesting properties. Another approach to synthesizing brominated pyridine derivatives is through the bromination of amino-pyridines, which can yield compounds like 3-amino-2-bromo-pyridine and 3-amino-2,6-dibromo-pyridine .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be elucidated using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations. For instance, the crystal structures of 3-bromo-5-hydroxy-2,6-dimethylpyridine and related compounds have been determined, revealing details about their conformation and hydrogen bonding patterns . DFT studies can complement experimental findings by providing insights into the optimized molecular geometry and electronic structure of these compounds .

Chemical Reactions Analysis

Brominated pyridine derivatives can participate in various chemical reactions due to the presence of the reactive bromine atom. For example, the bromination of 3-amino- and 3-dimethylamino-pyridine leads to selective substitution at specific positions on the pyridine ring . Additionally, these compounds can undergo condensation reactions to form new polyheterocyclic ring systems, as demonstrated by the synthesis of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be characterized using spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy. These methods provide information about the vibrational modes, electronic transitions, and chemical environments within the molecule . The molecular electrostatic potential (MEP) mapping can reveal the distribution of electron density across the molecule, indicating regions that are prone to nucleophilic or electrophilic attack . Additionally, the thermal stability of these compounds can be assessed through thermal analysis, which is important for their practical applications .

Applications De Recherche Scientifique

Application 1: Synthesis of Novel Pyridine-Based Derivatives

- Summary of the Application : This study describes the synthesis of a series of novel pyridine derivatives using 5-bromo-2-methylpyridin-3-amine .

- Methods of Application : The synthesis was achieved through a palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids .

- Results or Outcomes : The novel pyridine derivatives were synthesized in moderate to good yield. These compounds were found to be potential candidates as chiral dopants for liquid crystals .

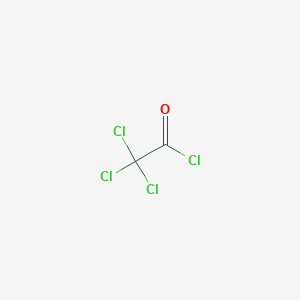

Application 2: Bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester

- Summary of the Application : This research studied the mechanism underlying the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester via a bromination reaction .

- Methods of Application : The bromination reaction was carried out using 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .

- Results or Outcomes : The study found that the bromination reaction of MPE was a typical reaction initiated by free radicals. The activation energy of bromination of MPE was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 .

Safety And Hazards

The safety data sheet for a similar compound, 6-Bromo-2,4-dimethylpyridine-3-boronic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Similar precautions should be taken when handling 3-Bromo-2,5-dimethylpyridine.

Propriétés

IUPAC Name |

3-bromo-2,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-7(8)6(2)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLGCLUHWCNWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554058 | |

| Record name | 3-Bromo-2,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,5-dimethylpyridine | |

CAS RN |

17117-19-0 | |

| Record name | 3-Bromo-2,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

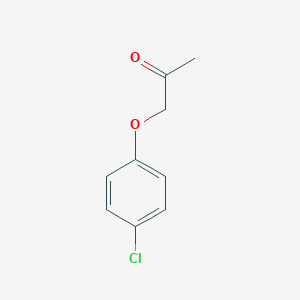

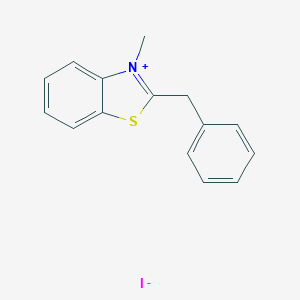

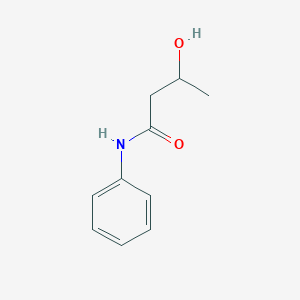

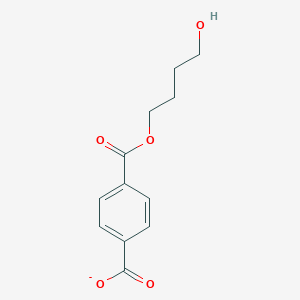

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.